molecular formula C12H17FN2 B13534154 1-(5-Fluoro-2-methylbenzyl)piperazine

1-(5-Fluoro-2-methylbenzyl)piperazine

Cat. No.: B13534154
M. Wt: 208.27 g/mol
InChI Key: SJWSFXCZGCZUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzyl moiety, which is further connected to the piperazine ring.

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylbenzyl)piperazine can be achieved through several routes. One common method involves the reaction of 5-fluoro-2-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

1-(5-Fluoro-2-methylbenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Fluoro-2-methylbenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylbenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

1-(5-Fluoro-2-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

    1-(4-Methylbenzyl)piperazine: Similar structure but with the methyl group in a different position, affecting its reactivity and interactions.

    1-(3-Fluorobenzyl)piperazine:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on its properties and applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[(5-fluoro-2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2/c1-10-2-3-12(13)8-11(10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

SJWSFXCZGCZUGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.